1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride
Description
1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride is a complex organic compound that features a morpholine ring, an aminoethyl group, and a benzothiazole moiety
Properties
IUPAC Name |
1-[2-(1-aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S.ClH/c1-10(16)13-9-18(6-7-20-13)15(19)8-12-11-4-2-3-5-14(11)21-17-12;/h2-5,10,13H,6-9,16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPCBXHQSNQWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(CCO1)C(=O)CC2=NSC3=CC=CC=C32)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzothiazole precursor is replaced by the morpholine ring.
Introduction of the Aminoethyl Group: The aminoethyl group can be added through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of this compound likely involves multi-step reactions:
Step 1: Formation of the benzothiazole core
Benzothiazole derivatives are typically synthesized via cyclization of 2-aminothiophenol with carbonyl-containing compounds under acidic conditions. For example:
This step aligns with methods used to generate substituted benzothiazoles, where acetyl groups are introduced via Friedel-Crafts acylation .
Step 2: Functionalization of morpholine
The morpholine-ethylamine side chain is likely introduced through nucleophilic substitution or reductive amination. For instance:
Similar alkylation reactions are reported for morpholine derivatives in the synthesis of bioactive compounds .
Step 3: Coupling of benzothiazole and morpholine moieties
A Mannich reaction or nucleophilic substitution could link the benzothiazole ethanone and morpholine-ethylamine groups. For example:
Acid catalysis (e.g., HCl) facilitates imine or enamine formation, as seen in analogous heterocyclic systems .
Key Reaction Mechanisms
Functional Group Reactivity
-
Benzothiazole ring : Susceptible to electrophilic substitution at the 6-position due to electron-withdrawing effects of the thiazole sulfur .
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Morpholine-ethylamine : The secondary amine participates in Schiff base formation or salt formation (e.g., HCl) .
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Ethanone group : May undergo condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes .
Stability and Salt Formation
The hydrochloride salt enhances water solubility and stability. Protonation occurs at the morpholine nitrogen or ethylamine group, as evidenced by similar morpholine derivatives .
Comparative Data from Analogous Compounds
Scientific Research Applications
1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of fluorescent probes for imaging and tracking biological processes.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)morpholine: A related compound with similar structural features but lacking the benzothiazole moiety.
2-(4-Morpholinyl)ethylamine: Another similar compound with a morpholine ring and an aminoethyl group.
Uniqueness
1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride is unique due to the presence of both the morpholine and benzothiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
Biological Activity
The compound 1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone; hydrochloride is a morpholine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a morpholine ring, which is known for its ability to enhance the solubility and bioavailability of pharmaceutical agents. The presence of the benzothiazole moiety contributes to its biological activity, particularly in anticancer and antimicrobial properties.
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds containing morpholine and benzothiazole structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of benzothiazole showed efficacy against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- SW480 (colon cancer)
In vitro assays revealed that these compounds can induce apoptosis and inhibit cell proliferation, primarily through cell cycle arrest mechanisms .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | A549 | 20 | G2/M arrest |
| Compound C | SW480 | 10 | Inhibition of proliferation |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been evaluated. In vitro studies indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Study 1: Synthesis and Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and evaluated their biological activities. The results indicated that modifications at specific positions on the morpholine ring significantly enhanced anticancer potency while maintaining low toxicity profiles .
Study 2: Mechanistic Insights
Another investigation focused on understanding the molecular mechanisms underlying the compound's activity. It was found that the compound interacts with specific cellular targets involved in apoptosis signaling pathways, leading to increased expression of pro-apoptotic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
